

Introduction: The Strategic Value of Conformational Constraint in Drug Design

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Compound of Interest

Compound Name: Tert-butyl octahydro-1H-indole-2-carboxylate

CAS No.: 108395-21-7

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In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in this endeavor is the incorporation of conformationally constrained scaffolds into drug candidates. The octahydro-indole-2-carboxylate (Oic) core, a bicyclic, non-proteinogenic amino acid, stands out as a privileged structure in this context.^{[1][2][3]} As a saturated analogue of proline, Oic introduces significant rigidity into molecular structures, a property that profoundly influences biological activity.^{[1][3][4]}

This guide provides a comprehensive exploration of the biological activities of substituted octahydro-indole-2-carboxylates. We will delve into the synthetic rationale, the critical structure-activity relationships (SAR), and the mechanistic underpinnings of their therapeutic effects, with a primary focus on their role as potent inhibitors of the Angiotensin-Converting Enzyme (ACE). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Octahydro-indole-2-carboxylate Scaffold: A Privileged Core

The utility of the Oic scaffold is rooted in several key physicochemical properties that address common challenges in drug development, such as poor metabolic stability and low bioavailability.[1]

- **Conformational Rigidity:** The fused cyclohexane ring locks the five-membered pyrrolidine ring into a defined conformation.[1] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and potency. Furthermore, this rigidity can enhance selectivity by favoring interaction with a specific receptor conformation.
- **Enhanced Lipophilicity:** The saturated bicyclic system increases the hydrophobic character of molecules compared to simpler amino acids.[1][4] This property can improve passive membrane permeability and overall bioavailability, facilitating the absorption and distribution of the drug throughout the body.[4]
- **Metabolic Stability:** The non-natural structure and conformational constraints of the Oic core make peptides and peptidomimetics that contain it more resistant to degradation by proteases, extending their biological half-life.[1][2]
- **Stereochemical Diversity:** Oic possesses three stereogenic centers, giving rise to eight possible stereoisomers.[1] The (2S,3aS,7aS)-isomer is the most commonly used in drug development, but each isomer presents a unique three-dimensional arrangement, offering a rich platform for stereochemical optimization in drug design.[1]

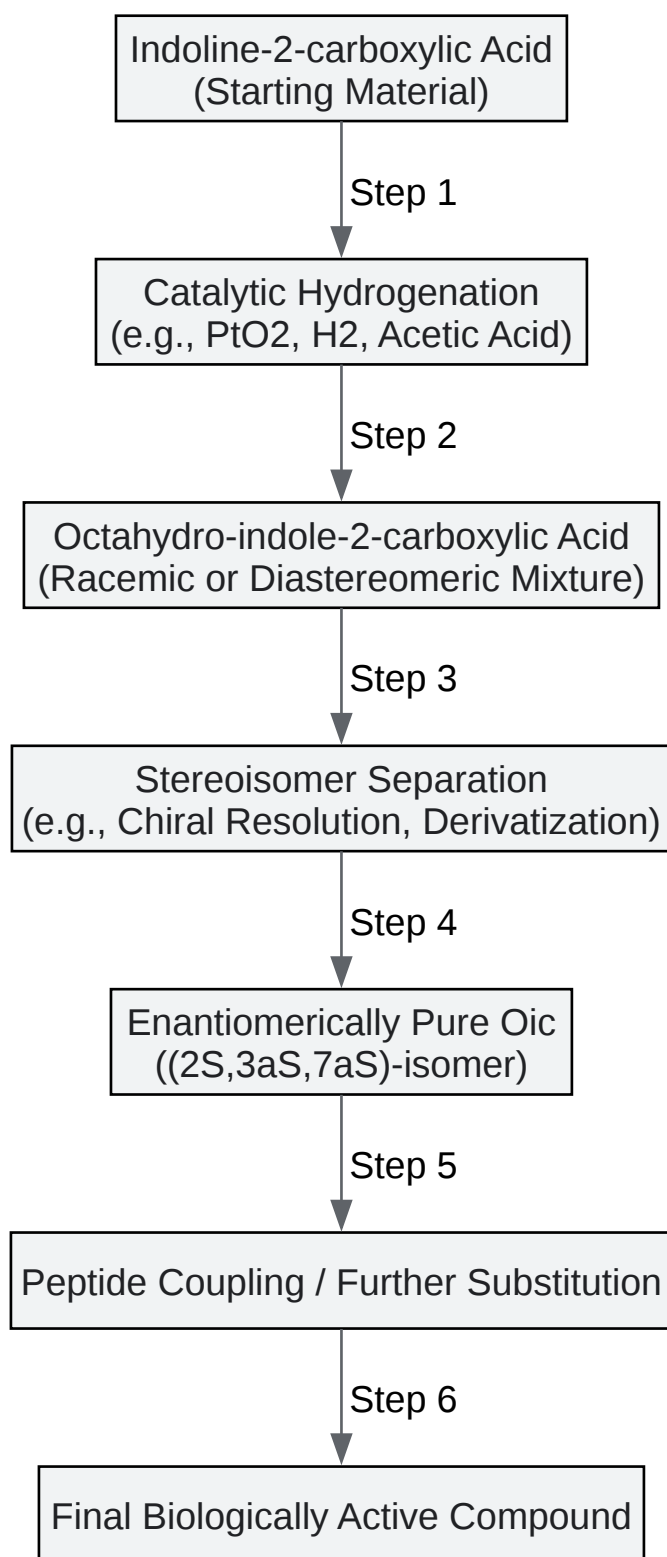
Synthesis of the Oic Scaffold: Building the Core

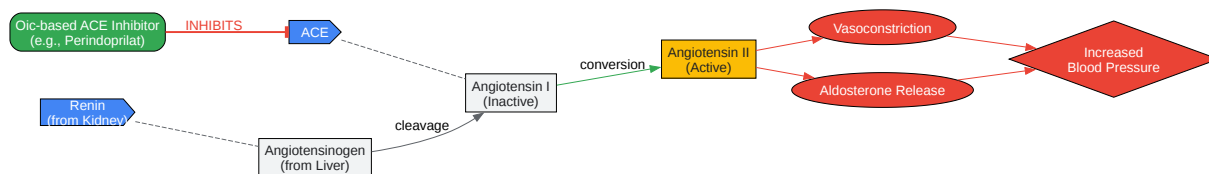
The synthesis of enantiomerically pure Oic is a critical first step in the development of drugs based on this scaffold. Various methods have been developed, often starting from indole-2-carboxylic acid or its derivatives.[4][5]

General Synthetic Workflow

A common and effective strategy involves the catalytic hydrogenation of the indole ring system. This approach leverages readily available starting materials to construct the saturated bicyclic

core. The workflow is designed to achieve high stereoselectivity, which is crucial for biological activity.





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Caption: The RAAS pathway and the inhibitory action of Oic-based drugs.

Structure-Activity Relationship (SAR)

The efficacy of Perindopril and Trandolapril stems from how their structure, incorporating the Oic core, mimics the transition state of the natural substrate of ACE.

- The Oic carboxylic acid group chelates the essential zinc ion in the active site of the ACE enzyme.
- The rigid bicyclic Oic structure acts as a surrogate for the C-terminal dipeptide of Angiotensin I (specifically mimicking a proline residue), fitting snugly into the S1' and S2' hydrophobic pockets of the enzyme. [1]* The N-substituted side chain (e.g., the N-[(S)-1-ethoxycarbonyl-butyl]-[S]-alanine moiety in Perindopril) occupies the S1 pocket, providing additional binding interactions. [6] The precise stereochemistry of the Oic core is paramount. The (2S,3aS,7aS) configuration is optimal for fitting into the active site of ACE, highlighting the importance of stereocontrolled synthesis.

Other Notable Biological Activities

While ACE inhibition is the most prominent activity, the Oic scaffold has been successfully incorporated into compounds targeting other biological systems.

- **Bradykinin B2 Receptor Antagonists:** The drug Icatibant, used to treat hereditary angioedema, incorporates Oic as a proline substitute. This modification confers high metabolic stability and potent antagonism of the bradykinin B2 receptor. [1]* **Prolyl Oligopeptidase (POP) Inhibitors:** Oic-based compounds have shown potent inhibition of POP, an enzyme implicated in cognitive and neurological disorders, demonstrating the scaffold's potential in neuropharmacology. [1]* **Antithrombotic Agents:** Natural products containing the Oic motif, such as marine aeruginosins, have displayed potent antithrombotic properties. [4]

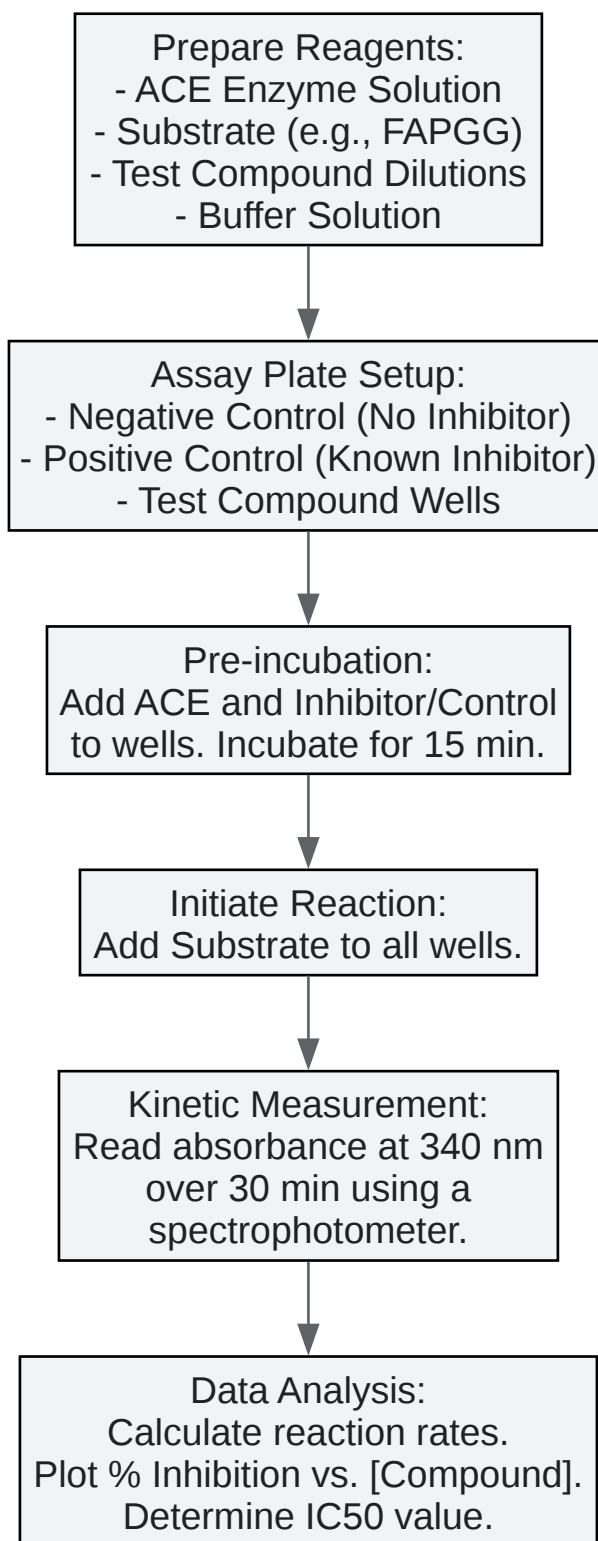
Experimental Protocols for Biological Evaluation

Evaluating the biological activity of novel substituted octahydro-indole-2-carboxylates requires robust and validated assays.

Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the IC_{50} (half-maximal inhibitory concentration) of a test compound against ACE. It relies on the spectrophotometric measurement of a product formed by ACE-mediated cleavage of a synthetic substrate.

Workflow:



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Caption: Experimental workflow for an in vitro ACE inhibition assay.

Procedure:

- **Reagent Preparation:** Prepare serial dilutions of the test compound (substituted Oic derivative) in a suitable buffer (e.g., 100 mM HEPES, pH 8.3). Prepare solutions of ACE and the substrate N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-glycylglycine (FAPGG).
- **Assay Setup:** In a 96-well UV-transparent plate, add buffer to all wells.
- **Controls & Test Compound:** Add the test compound dilutions to their respective wells. Add a known ACE inhibitor (e.g., captopril) to the positive control wells and buffer/vehicle to the negative control wells.
- **Enzyme Addition:** Add the ACE solution to all wells except for a substrate blank.
- **Pre-incubation:** Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add the FAPGG substrate solution to all wells to start the reaction.
- **Measurement:** Immediately place the plate in a spectrophotometer pre-heated to 37 °C. Measure the decrease in absorbance at 340 nm over time, as the cleavage of FAPGG by ACE results in a change in absorbance.
- **Data Analysis:** Calculate the initial reaction velocity (rate) for each well. Determine the percent inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Summary

The biological activity of Oic derivatives is highly dependent on the nature and stereochemistry of the substitutions. While extensive comparative data tables require specific experimental series, the literature firmly establishes the potency of clinically approved agents.

Compound	Target	Biological Activity	Therapeutic Use
Perindopril	ACE	Potent Inhibition	Hypertension, Heart Failure [7][8]
Trandolapril	ACE	Potent Inhibition	Hypertension, Heart Failure [1][9][10]
Icatibant	Bradykinin B2 Receptor	Potent Antagonism	Hereditary Angioedema [1]
S 17092	Prolyl Oligopeptidase	Potent Inhibition	Investigational (Cognitive Disorders) [1]

Conclusion and Future Directions

The substituted octahydro-indole-2-carboxylate scaffold is a proven platform for the design of potent and selective therapeutic agents. Its inherent conformational rigidity, combined with its favorable pharmacokinetic properties, has led to the successful development of blockbuster drugs for cardiovascular disease. The continued exploration of this scaffold's diverse stereoisomers and the development of novel synthetic methodologies for its functionalization will undoubtedly uncover new biological activities. Future research into Oic-based compounds as neuroprotective agents, antithrombotics, and peptidomimetics holds significant promise for addressing unmet medical needs.

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